Boc-GABA-OH
Overview
Description
Boc-GABA-OH: 4-(tert-Butoxycarbonylamino)butyric acid , is a derivative of gamma-aminobutyric acid (GABA). It is widely used in peptide synthesis as a protecting group for the amino function of GABA. The compound has the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol .
Scientific Research Applications
Boc-GABA-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Target of Action
Boc-GABA-OH, also known as 4-[(tert-Butoxycarbonyl)amino]butanoic acid, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . One such PROTAC is UNC6852, which targets the EED protein . EED is a component of the Polycomb repressive complex 2 (PRC2), which plays a crucial role in gene silencing.
Mode of Action
As a PROTAC linker, this compound forms a bridge between the E3 ligase ligand and the target protein ligand . This enables the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of this compound, when used in the synthesis of PROTACs like UNC6852, affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, this compound can influence various biochemical pathways depending on the function of the target protein.
Result of Action
The result of this compound’s action is the degradation of the target protein . This can lead to a variety of cellular effects depending on the role of the target protein. For instance, in the case of UNC6852, the degradation of EED can disrupt the function of the PRC2 complex, potentially leading to the reactivation of previously silenced genes .
Future Directions
Biochemical Analysis
Biochemical Properties
The role of 4-[(tert-Butoxycarbonyl)amino]butanoic acid in biochemical reactions is primarily as a PROTAC linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The compound interacts with various enzymes and proteins in this process, although the specific interactions would depend on the target protein and the E3 ligase used .
Cellular Effects
The effects of 4-[(tert-Butoxycarbonyl)amino]butanoic acid on cells are largely dependent on the specific PROTAC in which it is incorporated . As a part of a PROTAC molecule, it can influence cell function by leading to the degradation of target proteins . This can have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[(tert-Butoxycarbonyl)amino]butanoic acid involves its role as a linker in PROTACs . It helps to connect the ligand that binds to the target protein with the ligand that recruits the E3 ligase . This allows the PROTAC to bring the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of 4-[(tert-Butoxycarbonyl)amino]butanoic acid in laboratory settings would depend on the specific experimental conditions and the PROTAC in which it is used . Information on the compound’s stability, degradation, and long-term effects on cellular function would need to be determined experimentally.
Dosage Effects in Animal Models
The effects of 4-[(tert-Butoxycarbonyl)amino]butanoic acid at different dosages in animal models have not been extensively studied . As part of a PROTAC, its effects would likely depend on the dosage of the PROTAC, the target protein, and the specific animal model used .
Metabolic Pathways
As a derivative of GABA, it may be involved in GABA-related metabolic pathways .
Transport and Distribution
The transport and distribution of 4-[(tert-Butoxycarbonyl)amino]butanoic acid within cells and tissues would depend on several factors, including its incorporation into PROTACs and the specific cells or tissues being studied .
Subcellular Localization
The subcellular localization of 4-[(tert-Butoxycarbonyl)amino]butanoic acid would likely depend on the specific PROTAC in which it is incorporated and the target protein of the PROTAC
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-GABA-OH is typically synthesized through the reaction of gamma-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-GABA-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield gamma-aminobutyric acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Deprotection: Gamma-aminobutyric acid.
Coupling: Peptides containing gamma-aminobutyric acid residues.
Comparison with Similar Compounds
Fmoc-GABA-OH: Another protecting group for gamma-aminobutyric acid, using the fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-β-Ala-OH: A similar compound where the Boc group protects the amino function of beta-alanine.
Boc-Abu-OH: A compound where the Boc group protects the amino function of 4-aminobutyric acid.
Uniqueness: Boc-GABA-OH is unique in its specific application for protecting the amino function of gamma-aminobutyric acid. Its stability under basic conditions and ease of removal under acidic conditions make it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDJWBGOQFTDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304045 | |
Record name | n-boc-gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-38-9 | |
Record name | 57294-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-boc-gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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